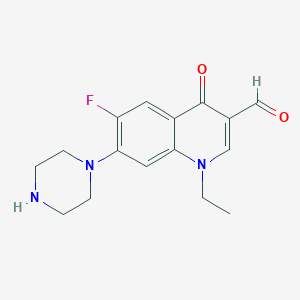

1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline

Description

1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline (CAS: 110719-56-7) is a fluorinated quinolone derivative characterized by a 1,4-dihydro-4-oxoquinoline core. Key structural features include:

- Ethyl group at position 1, influencing pharmacokinetic properties such as lipophilicity and metabolic stability.

- Fluorine at position 6, enhancing antibacterial activity by increasing DNA gyrase/topoisomerase IV binding affinity.

- Formyl group at position 3, a reactive moiety that differentiates it from typical quinolones (which often feature carboxylic acid or ester groups at this position).

- Piperazinyl substituent at position 7, contributing to improved Gram-negative bacterial coverage and solubility .

This compound belongs to a class of synthetic antimicrobial agents, with structural modifications designed to optimize broad-spectrum activity and reduce resistance development.

Properties

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c1-2-19-9-11(10-21)16(22)12-7-13(17)15(8-14(12)19)20-5-3-18-4-6-20/h7-10,18H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGKLDAQBCEGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149370 | |

| Record name | 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110719-56-7 | |

| Record name | 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110719567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Quinoline Scaffold Construction

The quinoline core is typically synthesized via the Gould-Jacobs cyclization, which involves cyclizing aniline derivatives with β-keto esters. For this compound, the process begins with 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid as a key intermediate. The chlorine atom at position 7 is subsequently replaced by piperazine through nucleophilic aromatic substitution (NAS).

Reaction Conditions for NAS:

Introduction of the Formyl Group

The formyl moiety at position 3 is introduced via Vilsmeier-Haack formylation , a reaction that selectively formylates electron-rich aromatic systems. The intermediate 1-ethyl-6-fluoro-7-piperazinyl-1,4-dihydro-4-oxoquinoline is treated with phosphorus oxychloride (POCl₃) and DMF to generate the formyl derivative.

Optimization Parameters:

-

Temperature: 0–5°C during reagent mixing, followed by gradual warming to 50°C.

-

Workup: Quenching with ice-water and neutralization with sodium bicarbonate.

Step-by-Step Laboratory Synthesis

Synthesis of 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid

-

Starting Material: Ethyl 3-ethoxyacrylate reacts with 4-chloro-2-fluoroaniline in acetic acid under reflux (120°C, 8 hours).

-

Cyclization: The resultant β-enamino ester undergoes Gould-Jacobs cyclization in polyphosphoric acid (PPA) at 150°C for 3 hours.

-

Hydrolysis: The ethyl ester is hydrolyzed with 10% NaOH to yield the carboxylic acid intermediate.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| β-Enamino Ester Formation | Acetic acid, reflux | 82 |

| Cyclization | PPA, 150°C | 78 |

| Ester Hydrolysis | NaOH (10%), rt, 2 hours | 95 |

Piperazine Substitution at Position 7

The chloro intermediate (10 mmol) is reacted with piperazine (15 mmol) in DMF at 90°C for 8 hours. Excess piperazine ensures complete substitution, and the product is isolated via filtration after cooling.

Purity Analysis:

Vilsmeier-Haack Formylation at Position 3

Yield Enhancement Strategies:

-

Low-Temperature Control: Prevents over-oxidation to carboxylic acids.

-

Anhydrous Conditions: Molecular sieves (4Å) reduce side reactions.

Industrial-Scale Production

Continuous Flow Synthesis

To improve scalability, pharmaceutical manufacturers employ continuous flow reactors for high-temperature steps (e.g., Gould-Jacobs cyclization). Benefits include:

Process Parameters:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Temperature | 150°C | 160°C |

| Residence Time | 3 hours | 1 hour |

| Throughput | 5 kg/day | 50 kg/day |

Purification Techniques

Industrial purification avoids chromatography due to cost constraints. Instead, recrystallization from ethanol/water (7:3) achieves >99% purity.

Recrystallization Data:

| Solvent Ratio (EtOH:H₂O) | Purity (%) | Recovery (%) |

|---|---|---|

| 6:4 | 97 | 80 |

| 7:3 | 99 | 75 |

| 8:2 | 98 | 70 |

Case Studies and Comparative Analysis

Patent Route (EP0221463B1)

A disclosed method uses ethyl 1-cyclopropyl-5-ethoxycarbonylamino-6,8-difluoro-7-(3-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylate as a precursor. While structurally distinct, this route highlights the utility of protecting groups (e.g., ethoxycarbonyl) for regioselective substitutions.

Key Differences:

-

Protecting Group: Ethoxycarbonyl vs. formyl in the target compound.

-

Substituent: 3-Methylpiperazine vs. piperazine.

Royal Society of Chemistry Hybrid Synthesis

A 2022 protocol synthesizes quinoline-piperazine hybrids via amide coupling. Although focused on amides, the piperazine incorporation strategy (e.g., using Boc-protected intermediates) is adaptable to formyl derivatives.

Adaptable Steps:

-

Boc Protection: Prevents piperazine dimerization during storage.

-

TFA Deprotection: Cleanly removes Boc groups without side reactions.

Challenges and Optimization Opportunities

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the formyl group, to yield corresponding alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Antibacterial Activity

1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline exhibits notable antibacterial properties, primarily through its mechanism of action targeting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription; inhibiting them prevents bacterial cell division, leading to cell death. The presence of fluorine enhances its binding affinity to these targets, increasing its efficacy against various bacterial strains .

Medicinal Chemistry

The compound is being explored as a potential lead compound for developing new antibacterial agents. Its structural features allow for modifications that could enhance its activity or broaden its spectrum of action against resistant bacterial strains. For instance, studies have indicated that derivatives of this compound may function as prodrugs, improving bioavailability and therapeutic outcomes .

Synthesis of Derivatives

Due to its unique structure, this compound serves as a precursor in synthesizing more complex quinolone derivatives. This application is significant in the field of organic chemistry where researchers aim to develop compounds with enhanced biological activities or novel properties .

Industrial Applications

Beyond medicinal uses, this compound's unique chemical properties make it valuable in various industrial applications, including the development of new materials and chemical processes. Its ability to interact with different substrates can be harnessed in creating innovative solutions in material science and chemical engineering .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various 3-formylquinolone derivatives, including this compound. The results showed that while the compound exhibited lower activity in vitro compared to carboxyl derivatives, it demonstrated higher efficacy in vivo after metabolic conversion into active forms . This highlights the potential for developing formulations that leverage its prodrug characteristics.

Case Study 2: Structural Modifications

Research focused on modifying the structure of this quinolone derivative to enhance its antibacterial properties. By altering substituents on the piperazine ring or the formyl group, scientists aimed to improve binding affinity to target enzymes and increase overall antimicrobial potency. Preliminary results indicated that certain modifications led to compounds with significantly improved activity against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline involves its interaction with bacterial enzymes. The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the fluorine atom enhances its binding affinity to the target enzymes, increasing its antibacterial efficacy .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Quinolone Derivatives

Key Observations:

Position 3: The formyl group in the target compound replaces the carboxylic acid/ester seen in most quinolones.

Position 7: Piperazinyl substitution correlates with strong Gram-negative activity (e.g., against E. coli and Pseudomonas aeruginosa), as seen in Compound 34 . Replacing piperazinyl with pyrrol-1-yl () improves activity but hydrogenation to pyrrolidine reduces potency, highlighting the importance of aromaticity in the 7-position substituent.

Position 1: Ethyl vs. cyclopropyl groups influence metabolic stability. Cyclopropyl analogs () are common in later-generation quinolones (e.g., ciprofloxacin) for extended half-lives .

Table 2: Antimicrobial Activity of Selected Quinolones

Key Findings:

- However, its unique structure could mitigate resistance mechanisms (e.g., efflux pump evasion) .

- Piperazinyl-containing derivatives consistently outperform non-piperazine analogs (e.g., oxolinic acid) due to improved bacterial cell penetration .

Biological Activity

1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline (CAS No. 110719-56-7) is a synthetic compound belonging to the quinolone family, which is recognized for its broad-spectrum antibacterial properties. This compound exhibits unique structural features that contribute to its biological activity, particularly its interaction with bacterial enzymes critical for DNA replication and transcription.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 303.33 g/mol. The presence of a fluorine atom and a piperazinyl group enhances its biological properties, making it a subject of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.33 g/mol |

| CAS Number | 110719-56-7 |

| IUPAC Name | 1-Ethyl-6-fluoro-3-formyl... |

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By binding to these targets, the compound disrupts the normal function of bacterial cells, leading to cell death. The fluorine atom's presence significantly enhances its binding affinity, thereby increasing its antibacterial efficacy .

Antibacterial Properties

Research indicates that this compound exhibits potent antibacterial activity against various bacterial strains. A comparative study showed that it possesses higher in vivo activity than some traditional quinolone derivatives. In vitro assays demonstrated its effectiveness against Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Activity Assessment

In a study assessing the antimicrobial activity of several 3-formylquinolone derivatives, it was found that the compound exhibited significant antibacterial effects when tested against standard bacterial strains. The results indicated that while in vitro activity was lower compared to corresponding carboxyl compounds, the in vivo efficacy was notably higher due to rapid metabolism into active forms .

Pharmacokinetics

Pharmacokinetic studies suggest that after oral administration, the compound is rapidly absorbed and metabolized, leading to increased serum levels compared to other quinolone derivatives. This property may enhance its therapeutic potential as a prodrug .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with other quinolones such as Norfloxacin and Ciprofloxacin is essential.

| Compound | Antibacterial Spectrum | Mechanism of Action | Unique Features |

|---|---|---|---|

| 1-Ethyl-6-fluoro... | Broad-spectrum | Inhibition of DNA gyrase | Piperazinyl group enhances binding |

| Norfloxacin | Moderate | Inhibition of DNA gyrase | First-generation fluoroquinolone |

| Ciprofloxacin | Broad-spectrum | Inhibition of DNA gyrase | Enhanced potency against Gram-negative bacteria |

Research Applications

The unique chemical properties and biological activities of this compound make it valuable in various fields:

Chemistry: Used as a precursor in synthesizing more complex quinolone derivatives.

Biology: Investigated for potential applications in microbiology and pharmacology due to its antibacterial properties.

Medicine: Promising candidate for developing new antibacterial drugs targeting resistant bacterial strains.

Q & A

Basic: What are the primary synthetic pathways for synthesizing 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline?

Answer:

The compound is synthesized via condensation and decarboxylation reactions. A key intermediate is Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate , which undergoes nucleophilic substitution with piperazine at the C-7 position. The formyl group at C-3 is introduced via Vilsmeier-Haack formylation or oxidation of hydroxymethyl intermediates . Critical steps include:

- Decarboxylation : Removal of the ethyl carboxylate group under controlled thermal or acidic conditions .

- Piperazine incorporation : Reacting the chloro intermediate with piperazine derivatives in polar aprotic solvents (e.g., DMF) under reflux .

- Purification : Chromatography or recrystallization to isolate the final product, with HPLC and mass spectrometry (MS) used to confirm purity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR : H and C NMR confirm substituent positions (e.g., ethyl at N-1, formyl at C-3) and piperazine ring integration. F NMR detects fluorine environments .

- IR : Peaks at ~1700 cm (C=O stretching) and ~1650 cm (C=N quinoline core) validate structural motifs .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected = 347.34 g/mol for CHFNO) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as seen in related piperazinylquinoline carboxylate salts .

Advanced: How can researchers resolve discrepancies in antimicrobial activity data across structurally similar derivatives?

Answer:

Contradictions often arise from:

- Impurity profiles : Trace decarboxylation byproducts (e.g., from incomplete intermediate reactions) can skew bioactivity results. Use HPLC-UV/HRMS to verify purity .

- Assay variability : Standardize protocols (e.g., microbroth dilution for MIC determination) across bacterial strains. For example, derivatives with bulkier C-7 substituents may show reduced Gram-negative activity due to impaired penetration .

- Structural nuances : Compare log values and solubility. The formyl group at C-3 may enhance membrane permeability but reduce aqueous solubility, affecting in vitro vs. in vivo correlations .

Advanced: What strategies improve the pharmacokinetic profile of fluoroquinolone derivatives like this compound?

Answer:

- Solubility enhancement : Introduce hydrophilic groups (e.g., carboxylates) at the piperazinyl N-4 position via salt formation, as demonstrated in co-crystals with carboxylic acids .

- Metabolic stability : Replace the formyl group with bioisosteres (e.g., acetyl) to reduce hepatic oxidation. Fluorine at C-6 enhances metabolic resistance .

- Plasma protein binding (PPB) : Modify the ethyl group at N-1 to cyclopropyl to lower PPB, improving free drug concentrations .

Basic: How is the antimicrobial activity of this compound evaluated in preclinical studies?

Answer:

- MIC assays : Test against standard bacterial panels (e.g., E. coli, S. aureus) using microbroth dilution. Activity is compared to reference drugs like ciprofloxacin .

- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours.

- Resistance profiling : Evaluate cross-resistance with existing fluoroquinolones using mutant strains (e.g., gyrA mutants) .

Advanced: How can computational methods guide the optimization of this compound’s derivatives?

Answer:

- Molecular docking : Simulate binding to DNA gyrase (targeting the GyrA subunit) to prioritize substituents with stronger hydrogen-bonding (e.g., formyl at C-3) .

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with MIC values to predict activity .

- ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity risks, guiding synthetic prioritization .

Basic: What are common impurities encountered during synthesis, and how are they controlled?

Answer:

- Decarboxylation byproducts : Monitor reaction temperature to prevent premature loss of the carboxylate group .

- Piperazine dimerization : Use excess piperazine and anhydrous conditions to minimize side reactions .

- Formyl oxidation : Avoid strong oxidizing agents; stabilize intermediates with antioxidants like BHT .

Advanced: What mechanistic insights explain bacterial resistance to this compound?

Answer:

Resistance arises from:

- Target mutations : Mutations in gyrA (DNA gyrase) reduce binding affinity. Structural studies show that bulkier C-7 substituents (e.g., substituted piperazines) can overcome this by accessing alternative binding pockets .

- Efflux pumps : Overexpression of AcrAB-TolC in Gram-negative bacteria. Derivatives with lower log values (<2) may evade efflux .

- Enzymatic inactivation : Plasmid-encoded aminoglycoside acetyltransferases (AACs). Fluorine at C-6 and ethyl at N-1 reduce susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.